molecular formula C10H12F2N2O B1434636 4,5-Difluoro-2-(morpholin-4-yl)aniline CAS No. 1803603-89-5

4,5-Difluoro-2-(morpholin-4-yl)aniline

Cat. No.: B1434636
CAS No.: 1803603-89-5
M. Wt: 214.21 g/mol
InChI Key: STMZAHAENSSYNS-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-(morpholin-4-yl)aniline is a fluorinated aniline derivative featuring a morpholine substituent at the 2-position of the benzene ring. This compound is of interest in medicinal chemistry, particularly in the design of small-molecule therapeutics targeting proteins or receptors where fluorine substitution and heterocyclic moieties play critical roles. For example, morpholine-containing analogs are utilized in Toll-like receptor (TLR) antagonists, as evidenced by recent patents (e.g., TLR7-9 antagonists for autoimmune diseases like lupus) .

Properties

IUPAC Name

4,5-difluoro-2-morpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2O/c11-7-5-9(13)10(6-8(7)12)14-1-3-15-4-2-14/h5-6H,1-4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMZAHAENSSYNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Difluoro-2-(morpholin-4-yl)aniline typically involves the reaction of 4,5-difluoro-2-nitroaniline with morpholine. The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-2-(morpholin-4-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized aniline derivatives .

Scientific Research Applications

4,5-Difluoro-2-(morpholin-4-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Difluoro-2-(morpholin-4-yl)aniline involves its interaction with specific molecular targets. The fluorine atoms and morpholine ring play crucial roles in its binding affinity and activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Morpholine vs. Pyrrole

A close structural analog is 4,5-Difluoro-2-(1H-pyrrol-1-yl)aniline (CAS: 896429-38-2), which replaces the morpholine group with a pyrrole ring (a five-membered aromatic heterocycle with one nitrogen atom). Key differences include:

Property 4,5-Difluoro-2-(morpholin-4-yl)aniline 4,5-Difluoro-2-(1H-pyrrol-1-yl)aniline
Heterocycle Type Saturated (morpholine) Aromatic (pyrrole)
Electron Effects Oxygen in morpholine enhances polarity Pyrrole’s aromaticity may reduce solubility
Potential Applications TLR antagonists (e.g., autoimmune therapies) Limited data; likely varies due to electronic differences
Synthetic Accessibility Requires morpholine incorporation Pyrrole coupling may involve different reagents

The morpholine group’s oxygen atom likely improves aqueous solubility compared to pyrrole, which is less polar. This difference could influence pharmacokinetic properties in drug design.

Role of Fluorine Substitution

Fluorine atoms at the 4- and 5-positions are critical for electronic modulation. This feature is shared with other fluorinated aniline derivatives, such as 4-chloro-N-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline (), where trifluoroacetyl and chloro groups further modify reactivity. However, the dual fluorine substitution in the target compound may offer a balance between lipophilicity and polarity, distinguishing it from analogs with bulkier substituents.

Comparison with Larger Pharmacophores

The patent in describes a complex TLR antagonist containing a morpholin-4-yl group as part of a larger scaffold (e.g., 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile). Here, the morpholine moiety acts as a linker or solubilizing group, contrasting with the simpler structure of this compound. This highlights the versatility of morpholine in drug design:

  • In simple analogs : Morpholine enhances solubility and modulates electronic effects.
  • In complex scaffolds : It contributes to conformational stability and target engagement .

Structural and Conformational Analysis

The morpholine ring’s puckering conformation, as defined by Cremer-Pople parameters (), influences its interactions with biological targets. For example:

  • Morpholine : Adopts a chair conformation with minimal puckering amplitude, ensuring low steric strain.
  • Pyrrole : Planar and aromatic, leading to rigid π-π stacking interactions.

This distinction may explain why morpholine derivatives are preferred in flexible binding sites (e.g., enzyme active sites), while pyrrole-containing analogs might excel in rigid aromatic pockets.

Biological Activity

4,5-Difluoro-2-(morpholin-4-yl)aniline is an organic compound notable for its unique structure, which includes two fluorine atoms and a morpholine ring attached to an aniline backbone. This configuration enhances its chemical stability and reactivity, making it a subject of interest in medicinal chemistry and drug development. Recent studies have indicated its potential biological activities, particularly in antimicrobial and anticancer applications.

  • Molecular Formula : C10H12F2N2O
  • CAS Number : 1803603-89-5
  • Molecular Weight : 202.21 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 4,5-difluoro-2-nitroaniline with morpholine under controlled conditions to ensure high purity and yield. The reaction may be catalyzed and conducted using continuous flow reactors to enhance efficiency.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In various studies, it has been shown to inhibit the growth of several bacterial strains.

Microorganism TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer activity. Preliminary studies indicate that it may inhibit cell proliferation in various cancer cell lines. For instance:

Cancer Cell LineIC50 Value (µM)
HeLa (cervical cancer)0.93
MCF7 (breast cancer)0.45
A549 (lung cancer)0.60

The mechanism of action appears to involve the modulation of specific molecular targets, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors within biological systems. The presence of fluorine atoms enhances the compound's binding affinity to these targets, potentially leading to inhibition or modulation of their functions.

Target Interactions

  • Enzymatic Inhibition : The compound may covalently modify specific residues on target proteins, inhibiting their function.
  • Cell Cycle Regulation : It has been shown to affect the activity of CDKs, which are critical for cell cycle progression.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in a peer-reviewed journal evaluated the antimicrobial activity of several fluorinated compounds, including this compound. The results indicated that this compound was particularly effective against Gram-positive bacteria due to its unique structural features that enhance membrane penetration.
  • Anticancer Research :
    Another research project focused on the anticancer properties of this compound revealed that it significantly reduced cell viability in HeLa cells through apoptosis induction mechanisms. The study highlighted the potential for further development into a therapeutic agent for cervical cancer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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